molecular formula C6H13Cl2N3 B2974562 5-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2219378-65-9

5-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2974562
CAS No.: 2219378-65-9
M. Wt: 198.09
InChI Key: XCGPYMGKYZQPHF-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl and a molecular weight of 198.09 g/mol. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. The specific target would depend on the exact structure and functional groups present in the compound .

Mode of Action

The mode of action of pyrazole derivatives generally involves interactions with their target proteins or enzymes. The amine group in the pyrazole ring can act as a nucleophile and undergo a series of nucleophilic substitution reactions .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its structure and functional groups. In general, pyrazole derivatives are well absorbed and distributed in the body due to their small size and polar nature .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. Pyrazole derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating receptor function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the amine group in the pyrazole ring can undergo protonation or deprotonation depending on the pH, which can affect its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate pyrazolone, which is then further processed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrazolines.

Scientific Research Applications

5-Ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activities.

  • Medicine: Investigated for its therapeutic properties in drug development.

  • Industry: Utilized in the production of various chemical products.

Comparison with Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

  • Other pyrazole derivatives

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its continued study and development may lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

5-ethyl-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-3-6-5(7)4-8-9(6)2;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGPYMGKYZQPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219378-65-9
Record name 5-ethyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
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